molecular formula C12H12N2O2 B1489685 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one CAS No. 142220-67-5

6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one

Cat. No. B1489685
M. Wt: 216.24 g/mol
InChI Key: VJEUXVAGFJHCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one is a chemical compound that belongs to the class of pyrimidines. It is also known as 4-(4-methoxyphenyl)-2-methylpyrimidin-5(4H)-one. This compound has gained significant attention in scientific research due to its potential applications in drug discovery and development. In

Mechanism Of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in cell proliferation and survival, such as topoisomerase II and DNA polymerase. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.

Biochemical And Physiological Effects

6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Moreover, it has been reported to reduce the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and tumor invasion.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, which makes it suitable for various scientific research applications. However, one of the limitations of using this compound is its limited solubility in water. This can make it difficult to dissolve and administer in in vitro and in vivo experiments.

Future Directions

There are several future directions for the scientific research on 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one. One of the directions is to explore its potential applications in cancer therapy. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Therefore, it can be further studied to develop new anti-cancer drugs. Another direction is to investigate its mechanism of action in more detail. This can provide insights into the molecular pathways that are affected by this compound and can help in the development of more effective drugs. Moreover, the pharmacokinetics and toxicity of this compound can be further studied to assess its safety and efficacy in preclinical and clinical trials.
Conclusion
In conclusion, 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one is a chemical compound that has potential applications in drug discovery and development. Its synthesis method is simple and yields a high-quality product that can be used for various scientific research applications. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. Its mechanism of action is not fully understood, but it has been suggested to inhibit the activity of enzymes involved in cell proliferation and survival. Moreover, it has been reported to induce cell cycle arrest and apoptosis in cancer cells. There are several future directions for the scientific research on this compound, including its potential applications in cancer therapy, mechanism of action, and pharmacokinetics and toxicity.

Scientific Research Applications

6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one has potential applications in drug discovery and development. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, it has been reported to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.

properties

IUPAC Name

4-(4-methoxyphenyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-13-11(7-12(15)14-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEUXVAGFJHCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633368
Record name 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one

CAS RN

142220-67-5
Record name 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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